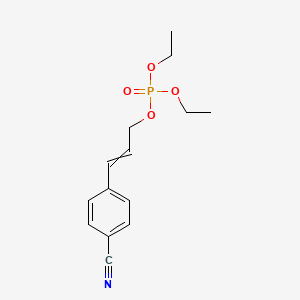
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide is a chemical compound with the molecular formula C23H19N3O2 and a molecular weight of 369.42 g/mol This compound is known for its unique structure, which includes an isoquinoline moiety and a phenoxyphenyl group attached to a glycinamide backbone
Vorbereitungsmethoden
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide typically involves the reaction of isoquinoline derivatives with phenoxyphenyl amines under specific conditions. One common synthetic route includes the use of N-(isoquinolin-6-yl)-2-((3-phenoxyphenyl)amino)acetamide as an intermediate . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
These compounds share a similar isoquinoline and glycinamide backbone but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
920513-38-8 |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-isoquinolin-6-yl-2-(3-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI-Schlüssel |
AECZEBLDWMXATO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
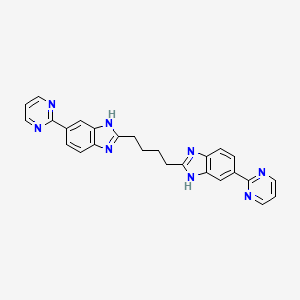
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
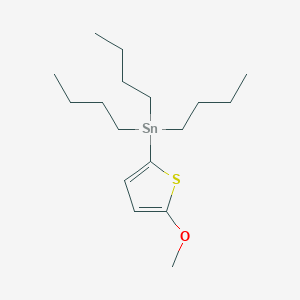
![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12613763.png)
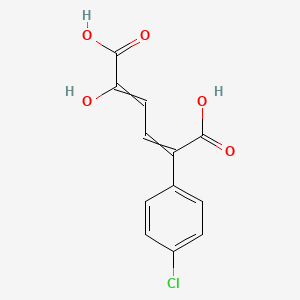

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
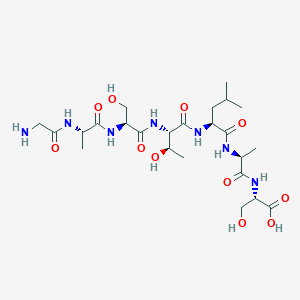
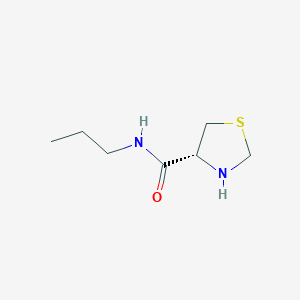
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
